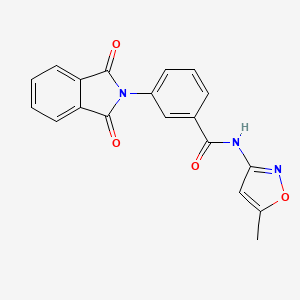
4-bromo-3,5-dimethyl-1-(phenylacetyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-3,5-dimethyl-1-(phenylacetyl)-1H-pyrazole, also known as BDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDMP is a pyrazole derivative that has been synthesized through a unique method, making it an interesting compound to study. In
作用机制
The mechanism of action of 4-bromo-3,5-dimethyl-1-(phenylacetyl)-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting the COX enzyme, this compound may reduce the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and analgesic effects in animal models. In a study conducted on rats, this compound was found to reduce the levels of inflammatory cytokines and prostaglandins, leading to a reduction in inflammation and pain. This compound has also been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using 4-bromo-3,5-dimethyl-1-(phenylacetyl)-1H-pyrazole in lab experiments is its unique synthesis method, which allows for the production of large quantities of the compound. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.
未来方向
There are several future directions for the study of 4-bromo-3,5-dimethyl-1-(phenylacetyl)-1H-pyrazole. One direction is the development of new drugs based on this compound's anti-inflammatory and analgesic properties. Another direction is the synthesis of new metal-organic frameworks using this compound as a precursor. Finally, this compound's potential use as a catalyst in the degradation of organic pollutants could be explored further.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique synthesis method, anti-inflammatory and analgesic properties, and potential use in material science and environmental science make it an interesting compound to study. Further research is needed to fully understand its mechanism of action and to explore its potential applications.
合成方法
4-bromo-3,5-dimethyl-1-(phenylacetyl)-1H-pyrazole can be synthesized through a three-step process. The first step involves the synthesis of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, which is then converted to 3,5-dimethyl-1H-pyrazole-4-carboxylic acid chloride in the presence of thionyl chloride. In the second step, the resulting acid chloride is reacted with phenylacetic acid to form 4-phenylacetyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid chloride. Finally, the addition of bromine to the acid chloride yields this compound.
科学研究应用
4-bromo-3,5-dimethyl-1-(phenylacetyl)-1H-pyrazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks, which are materials with potential applications in gas storage and separation. In environmental science, this compound has been studied for its potential use as a catalyst in the degradation of organic pollutants.
属性
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-9-13(14)10(2)16(15-9)12(17)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSLGNRCZRTTNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)CC2=CC=CC=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351436 |
Source


|
| Record name | ST4047286 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5906-49-0 |
Source


|
| Record name | ST4047286 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(4-chlorophenyl)sulfonyl]-4-fluoro-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5610399.png)
![N-(2-methoxyethyl)-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5610405.png)
![(3R*,4S*)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5610411.png)

![2,2'-[methylenebis(thio)]bis(5-methyl-1,3,4-thiadiazole)](/img/structure/B5610420.png)


![1-cyclopropyl-5-oxo-N-[2-(3-phenoxyphenyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5610463.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5610465.png)
![2-amino-3-ethyl-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5610479.png)
![3-({2-[1-(1-pyrrolidinylcarbonyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5610484.png)

